molecular formula C15H9BrCl2N2O B12530063 7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one CAS No. 832114-35-9

7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one

Cat. No.: B12530063
CAS No.: 832114-35-9
M. Wt: 384.1 g/mol
InChI Key: KUSMSMJCPJQDBD-UHFFFAOYSA-N
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Description

7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminobenzoic acid derivatives and appropriate brominated and chlorinated aromatic compounds.

    Cyclization: The key step involves the cyclization of the intermediate compounds to form the quinazolinone core.

    Bromination: The bromination step introduces the bromine atom at the 7th position of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one is unique due to the presence of both bromine and dichlorophenyl groups, which may enhance its biological activity and specificity compared to other quinazolinone derivatives .

Properties

CAS No.

832114-35-9

Molecular Formula

C15H9BrCl2N2O

Molecular Weight

384.1 g/mol

IUPAC Name

7-bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H9BrCl2N2O/c16-10-2-3-11-14(6-10)19-8-20(15(11)21)7-9-1-4-12(17)13(18)5-9/h1-6,8H,7H2

InChI Key

KUSMSMJCPJQDBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=CC(=C3)Br)Cl)Cl

Origin of Product

United States

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